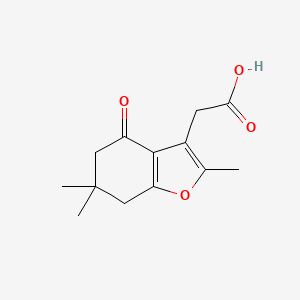

![molecular formula C34H20N6O3S2 B2632995 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 476296-11-4](/img/structure/B2632995.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole derivatives, such as the one you’re interested in, have been studied for their pharmacological activities . They are often synthesized to combat antimicrobial and anticancer drug resistance . The molecular structures of these synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of precursors under specific conditions . For example, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis condition to yield a new compound .Molecular Structure Analysis

The molecular structures of these compounds are often confirmed by their physicochemical properties and spectroanalytical data, such as NMR, IR, and elemental analysis . In some cases, the conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

- Application : 4,4’-oxybis(N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide) has been used in the synthesis of a 3-D metal-organic framework constructed with manganese(II), benzoic acid, and 2,2’-biphenyl. This coordination polymer exhibits a unique (2,6)-connectivity network and a novel self-penetrating topology. Additionally, it displays fluorescence emission in methanol solution at room temperature .

Photoluminescent Materials

- Application : The compound’s photoluminescent properties have been investigated, particularly in the context of lanthanide coordination polymers. For example, Eu(oba)₂(phen)₁ (where oba = 4,4’-oxybis(benzoic acid) and phen = 1,10-phenanthroline) exhibits excellent photoluminescence properties .

Antimicrobial and Anticancer Activities

- Application : Efforts have been made to explore the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. Investigating the compound’s impact on pathogens and cancer cells could lead to valuable therapeutic insights .

Mechanism of Action

Future Directions

The future directions in the study of these compounds often involve further exploration of their pharmacological activities, with the aim of combating antimicrobial and anticancer drug resistance . Additionally, efforts are often made to optimize their synthesis and improve their physicochemical properties .

properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20N6O3S2/c35-17-21-1-5-23(6-2-21)29-19-44-33(37-29)39-31(41)25-9-13-27(14-10-25)43-28-15-11-26(12-16-28)32(42)40-34-38-30(20-45-34)24-7-3-22(18-36)4-8-24/h1-16,19-20H,(H,37,39,41)(H,38,40,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOKMPMPKKJZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)